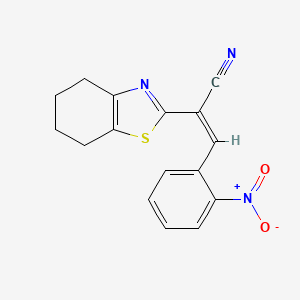![molecular formula C20H29NO6 B5318722 1-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}azepane oxalate](/img/structure/B5318722.png)
1-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}azepane oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}azepane oxalate is a chemical compound that has gained significant attention in the scientific community. It is a selective antagonist of the dopamine D3 receptor and has potential therapeutic applications in treating addiction, schizophrenia, and other neurological disorders. In
作用机制
The mechanism of action of 1-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}azepane oxalate is through its selective antagonism of the dopamine D3 receptor. The dopamine D3 receptor is involved in the reward pathway in the brain and is implicated in addiction. By blocking this receptor, the compound reduces the rewarding effects of drugs of abuse and reduces drug-seeking behavior. The compound has also been shown to improve cognitive function and reduce symptoms of schizophrenia, which may be related to its effects on the dopamine D3 receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are related to its selective antagonism of the dopamine D3 receptor. The compound has been shown to reduce drug-seeking behavior in animal models, improve cognitive function, and reduce symptoms of schizophrenia. The compound has also been shown to have a good safety profile, with no significant adverse effects observed in animal studies.
实验室实验的优点和局限性
The advantages of using 1-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}azepane oxalate in lab experiments are its selectivity for the dopamine D3 receptor and its potential therapeutic applications. The compound has been extensively studied in animal models and has shown promising results in reducing drug-seeking behavior, improving cognitive function, and reducing symptoms of schizophrenia. The limitations of using this compound in lab experiments are related to its complex synthesis method and the need for specialized equipment and expertise.
未来方向
There are several future directions for research on 1-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}azepane oxalate. One direction is to further explore its potential therapeutic applications in treating addiction, schizophrenia, and other neurological disorders. Another direction is to investigate its effects on other dopamine receptor subtypes and other neurotransmitter systems. Additionally, further research is needed to optimize the synthesis method and develop more efficient ways of producing the compound.
合成方法
The synthesis of 1-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}azepane oxalate involves a series of chemical reactions. The starting materials are 2-methoxy-4-(1-propen-1-yl)phenol and 1,6-diaminohexane. The reaction involves the addition of the amine to the phenol, followed by the protection of the amino group with a Boc group. The protected amine is then reacted with ethylene oxide, followed by deprotection of the Boc group and reaction with oxalic acid to form the oxalate salt.
科学研究应用
1-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}azepane oxalate has been extensively studied for its potential therapeutic applications. It has been shown to be a selective antagonist of the dopamine D3 receptor, which is implicated in addiction, schizophrenia, and other neurological disorders. The compound has been tested in animal models for its efficacy in reducing drug-seeking behavior, improving cognitive function, and reducing symptoms of schizophrenia.
属性
IUPAC Name |
1-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethyl]azepane;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO2.C2H2O4/c1-3-8-16-9-10-17(18(15-16)20-2)21-14-13-19-11-6-4-5-7-12-19;3-1(4)2(5)6/h3,8-10,15H,4-7,11-14H2,1-2H3;(H,3,4)(H,5,6)/b8-3+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FILCULSFITYHPS-DCDCITSCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCCN2CCCCCC2)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCCN2CCCCCC2)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5318641.png)

![ethyl 5-(1,3-benzodioxol-5-yl)-2-(3,5-diiodo-4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5318656.png)

![(3S*,5R*)-1-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]carbonyl}-5-(1-pyrrolidinylcarbonyl)-3-piperidinecarboxylic acid](/img/structure/B5318669.png)

![N-ethyl-N-({3-[(4aS*,8aR*)-octahydroisoquinolin-2(1H)-ylcarbonyl]pyrazolo[1,5-a]pyrimidin-6-yl}methyl)ethanamine](/img/structure/B5318692.png)
![4-[3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-N,N-dimethylaniline](/img/structure/B5318701.png)
![1-{[4-(4-chlorophenyl)-1-piperazinyl]acetyl}-4-piperidinecarboxamide](/img/structure/B5318702.png)
![3-{[4-(4-morpholinyl)phenyl]amino}-1-phenyl-2-buten-1-one](/img/structure/B5318708.png)
![(5-{1-[2-methoxy-2-(2-thienyl)ethyl]-1H-imidazol-2-yl}-2-furyl)methanol](/img/structure/B5318716.png)
![5-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)-1,2,4-oxadiazole-3-carboxamide](/img/structure/B5318723.png)
![6-bromo-3-(2-methylphenyl)-2-[2-(2-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5318724.png)
![3-({1-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-4-piperidinyl}methyl)benzoic acid](/img/structure/B5318729.png)